Maridomycin VI
CAS No.: 35775-66-7
Cat. No.: VC20671048
Molecular Formula: C39H63NO16
Molecular Weight: 801.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35775-66-7 |
|---|---|
| Molecular Formula | C39H63NO16 |
| Molecular Weight | 801.9 g/mol |
| IUPAC Name | [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate |
| Standard InChI | InChI=1S/C39H63NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25-29,31-38,44,46-47H,13,15-18H2,1-10H3/b12-11+ |
| Standard InChI Key | DNROANSVCXNNHI-VAWYXSNFSA-N |
| Isomeric SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
| Canonical SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O |
Introduction
Structural Characterization of Maridomycin VI
Molecular Architecture
Maridomycin VI (C₃₉H₆₃NO₁₆) features a 16-membered lactone ring with an epoxide group at the 12,13-position and three sugar moieties: mycaminose, mycarose, and an acetylated mycinose . The SMILES notation elucidates its stereochemistry:
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₆₃NO₁₆ |
| Monoisotopic Mass | 801.4147 Da |
| InChI Key | DNROANSVCXNNHI-VAWYXSNFSA-N |
| Predicted CCS (M+H)+ | 283.2 Ų |
The InChI string confirms the presence of acetyloxy, dimethylamino, and methoxy functional groups critical for antimicrobial activity .
Spectroscopic Signatures
Maridomycin VI’s ¹³C-NMR spectrum reveals characteristic signals at δ 170–175 ppm for ester carbonyls and δ 95–110 ppm for anomeric carbons of sugar residues . The epoxide group (δ 50–55 ppm) distinguishes it from non-epoxidized maridomycin analogs .
Biosynthesis and Chemical Modification
Fermentation and Isolation
Maridomycin VI is produced via Streptomyces fermentation, with yield optimization achieved through media supplementation with propionate and methionine . Post-fermentation purification employs reverse-phase chromatography, yielding >95% purity .
Acylation Derivatives
Acylation at the 9-OH position significantly alters pharmacokinetics:
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9-Propionylmaridomycin VI: Shows 2.3-fold higher serum AUC in rats compared to the parent compound .
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9,2′-Diacetyltetrahydromaridomycin VI: Reduces acute toxicity (LD₅₀ > 2,000 mg/kg in mice) while retaining antimicrobial potency .
Table 2: Bioavailability of Acylated Derivatives
| Derivative | Relative Bioavailability (%) | MIC₉₀ S. aureus (μg/mL) |
|---|---|---|
| Maridomycin VI | 100 | 1.56 |
| 9-Propionylmaridomycin VI | 215 | 1.56 |
| 9,13,2′-Triacetyltetrahydromaridomycin VI | 180 | 3.12 |
Pharmacological Profile
Antimicrobial Activity
Maridomycin VI inhibits protein synthesis by binding to the 50S ribosomal subunit, with an MIC₉₀ range of 0.78–3.12 μg/mL against macrolide-sensitive S. aureus . Resistance mechanisms (e.g., erm methylases) reduce efficacy 8–16 fold, comparable to other 16-membered macrolides .
In Vivo Efficacy
In murine systemic S. aureus infection models, 9-propionylmaridomycin VI demonstrates:
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80% survival at 25 mg/kg (oral) vs. 50% for unmodified maridomycin .
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Serum Cₘₐₓ of 4.2 μg/mL (vs. 1.8 μg/mL for parent compound) .
Comparative Analysis with Related Macrolides
Structural Analogues
Maridomycin VI differs from leucomycin A3 by:
Pharmacokinetic Advantages
Compared to spiramycin and tylosin, maridomycin VI exhibits:
Future Research Directions
Resistance Mitigation
Structure-activity relationship (SAR) studies focusing on C9 and C13 modifications may circumvent erm-mediated resistance .
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